molecular formula C20H16N2O2S B12181871 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12181871
M. Wt: 348.4 g/mol
InChI Key: ILEKRSFFGWNQBU-UHFFFAOYSA-N
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Description

3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinoline moiety, a phenyl group, and an oxathiine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-phenyl-N-(quinolin-8-yl)propanamide with phenylboronic acid in the presence of a base such as potassium phosphate and a solvent like 1,4-dioxane . The reaction mixture is stirred under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, photocatalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(quinolin-8-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

5-phenyl-N-quinolin-8-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H16N2O2S/c23-20(22-16-10-4-8-14-9-5-11-21-17(14)16)18-19(25-13-12-24-18)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,22,23)

InChI Key

ILEKRSFFGWNQBU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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